molecular formula C8H6ClNS B8763268 7-Chloro-5-methyl-thieno[2,3-c]-pyridine

7-Chloro-5-methyl-thieno[2,3-c]-pyridine

Cat. No.: B8763268
M. Wt: 183.66 g/mol
InChI Key: IHMQUOUNCWZAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-5-methyl-thieno[2,3-c]-pyridine is a heterocyclic compound featuring a fused thiophene-pyridine core with chlorine and methyl substituents at the 7- and 5-positions, respectively. Thienopyridines are pharmacologically significant due to their structural mimicry of purines, enabling interactions with enzymes and receptors involved in critical biological pathways . While synthetic routes to thieno[2,3-b]pyridines are well-established, methods for thieno[2,3-c]-pyridines remain less explored, with early work by Ferrand et al. (1978) and Maffrand (1978) pioneering their derivatization . The chloro and methyl groups in this compound likely enhance its metabolic stability and lipophilicity, making it a candidate for drug discovery, particularly in oncology and antimicrobial research .

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

7-chloro-5-methylthieno[2,3-c]pyridine

InChI

InChI=1S/C8H6ClNS/c1-5-4-6-2-3-11-7(6)8(9)10-5/h2-4H,1H3

InChI Key

IHMQUOUNCWZAAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)Cl)SC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Bioactivity

Substituent placement on the thienopyridine scaffold significantly influences biological activity. For example:

  • Compound 5m (3-trifluoromethylphenyl-substituted tetrahydrothieno[2,3-c]pyridine) exhibits potent inhibitory activity (IC₅₀ = 2.02 μM), outperforming analogs with 4-site substitutions. This highlights the critical role of substituent orientation at the 3- and 6-positions in optimizing affinity .
  • 7-Chloro-3-methyl-thieno[2,3-c]-pyridine (a positional isomer of the target compound) is marketed as an intermediate with 95% purity, suggesting its utility in synthesizing bioactive derivatives. The shift from 3-methyl to 5-methyl substitution may alter steric and electronic interactions in target binding .
Table 1: Key Structural and Activity Comparisons
Compound Substituents Bioactivity (IC₅₀ or EC₅₀) Key Reference
7-Chloro-5-methyl-thieno[2,3-c]-pyridine 7-Cl, 5-CH₃ Data pending (inferred SAR)
Compound 5m 3-CF₃, tetrahydro core 2.02 μM (enzyme inhibition)
5-O-Cyanobenzyl-tetrahydrothieno[3,2-c]pyridine 5-O-cyanobenzyl Patent: Antiplatelet activity
Ethyl 7-cyclopropyl-thieno[2,3-b]pyridine-5-carboxylate 7-cyclopropyl, 3-nitro Cytotoxic (multidrug-resistant cells)

Ring Saturation and Functionalization

  • Tetrahydrothieno[2,3-c]pyridines (e.g., compounds 7a–n in ) demonstrate that saturation of the pyridine ring enhances conformational flexibility, improving binding to rigid enzyme active sites. However, this may reduce metabolic stability compared to aromatic analogs .
  • Pyrrolo[2,3-c]pyridines (e.g., 7-chloro-pyrrolo[2,3-c]pyridine) show pronounced cytotoxicity against EGFR-overexpressing A431 cells, suggesting that replacing sulfur with nitrogen in the fused ring system alters target selectivity .

Isomeric Thienopyridine Systems

  • Thieno[2,3-b]pyridines (e.g., derivatives in ) exhibit strong activity against multidrug-resistant cancer lines, but their [2,3-c]-isomers often display divergent pharmacokinetic profiles due to differences in ring topology and dipole moments .
  • Thiochromeno[2,3-b]pyridine-5,10,10-trione () incorporates a thiopyranone moiety, broadening its application as a photosensitizer or redox-active therapeutic agent, a feature absent in simpler thienopyridines .

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